molecular formula C16H12ClN3O2 B2396434 8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide CAS No. 951981-67-2

8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

Cat. No.: B2396434
CAS No.: 951981-67-2
M. Wt: 313.74
InChI Key: AUQQUPYQVYHUNW-UHFFFAOYSA-N
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Description

8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide typically involves multiple steps. One common method starts with the condensation of 8-chloroquinoline-3-carboxylic acid with pyridin-3-ylmethanol under acidic conditions to form the intermediate ester. This intermediate is then hydrolyzed to yield the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Scientific Research Applications

8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-4-hydroxyquinoline-3-carboxamide
  • 4-hydroxyquinoline-3-carboxamide
  • 8-chloroquinoline-3-carboxamide

Uniqueness

8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is unique due to the presence of the pyridin-3-ylmethyl group, which can enhance its binding affinity and specificity for certain biological targets.

Properties

IUPAC Name

8-chloro-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-13-5-1-4-11-14(13)19-9-12(15(11)21)16(22)20-8-10-3-2-6-18-7-10/h1-7,9H,8H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQQUPYQVYHUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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